molecular formula C18H19FN2O B5750429 3-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(4-fluorophenyl)propanamide

3-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(4-fluorophenyl)propanamide

Cat. No. B5750429
M. Wt: 298.4 g/mol
InChI Key: BGAUEDYZGYQIDJ-UHFFFAOYSA-N
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Description

3-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(4-fluorophenyl)propanamide is a chemical compound that is commonly referred to as F13714. It is a potent and selective antagonist of the dopamine D3 receptor. F13714 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including addiction, schizophrenia, and Parkinson's disease.

Mechanism of Action

F13714 acts as a selective antagonist of the dopamine D3 receptor, which is a G protein-coupled receptor that is predominantly expressed in the mesolimbic dopamine system. By blocking the activity of D3 receptors, F13714 can modulate the release of dopamine and other neurotransmitters, leading to changes in behavior and mood.
Biochemical and physiological effects:
F13714 has been shown to have a range of biochemical and physiological effects in animal models and in vitro studies. It can modulate the activity of the mesolimbic dopamine system, leading to changes in reward processing, motivation, and cognitive function. F13714 has also been shown to have anti-inflammatory and neuroprotective effects, which may have implications for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

F13714 has several advantages for use in laboratory experiments, including its high potency and selectivity for the dopamine D3 receptor, its well-characterized pharmacological profile, and its potential therapeutic applications. However, there are also some limitations to its use, including the need for specialized equipment and expertise in organic chemistry, as well as the potential for off-target effects and toxicity.

Future Directions

There are several future directions for research on F13714 and its potential therapeutic applications. These include further studies on its pharmacological properties and mechanisms of action, as well as investigations into its efficacy and safety in animal models and clinical trials. Additionally, F13714 may have applications in the development of novel treatments for addiction, depression, and other disorders, and further research is needed to explore these possibilities.

Synthesis Methods

The synthesis of F13714 involves several steps, including the preparation of the starting materials, the formation of the isoquinoline ring, and the introduction of the fluorophenyl and propanamide moieties. The process requires expertise in organic chemistry and specialized equipment, and it has been optimized for high yield and purity.

Scientific Research Applications

F13714 has been widely used in scientific research to study the role of dopamine D3 receptors in various physiological and pathological conditions. It has been shown to modulate the activity of the mesolimbic dopamine system, which is involved in reward processing and motivation. F13714 has also been used to investigate the potential therapeutic effects of D3 receptor antagonism in addiction, depression, and other disorders.

properties

IUPAC Name

3-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(4-fluorophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O/c19-16-5-7-17(8-6-16)20-18(22)10-12-21-11-9-14-3-1-2-4-15(14)13-21/h1-8H,9-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGAUEDYZGYQIDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CCC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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